(2-(Pyridin-2-yl)phenyl)methanamine
Overview
Description
(2-(Pyridin-2-yl)phenyl)methanamine is an organic compound with the molecular formula C12H12N2 It consists of a phenyl group substituted with a pyridin-2-yl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-2-yl)phenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with benzylamine in the presence of a palladium catalyst. The reaction proceeds via a cross-coupling mechanism, forming the desired product under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: (2-(Pyridin-2-yl)phenyl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: (2-(Pyridin-2-yl)phenyl)methanone.
Reduction: Various amine derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
(2-(Pyridin-2-yl)phenyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Pyridin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a copper-catalyzed oxidation process where water acts as the oxygen donor . This transformation involves the activation of C-H bonds and the formation of the corresponding ketone.
Comparison with Similar Compounds
- Phenyl(pyridin-2-yl)methanone
- Pyridin-2-yl-methanes
- N-(Pyridin-2-yl)amides
Comparison: (2-(Pyridin-2-yl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, its ability to undergo efficient oxidation to form ketones under mild conditions sets it apart from other pyridine derivatives .
Properties
IUPAC Name |
(2-pyridin-2-ylphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12/h1-8H,9,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZGGOOCZBZKGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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